1-(But-3-YN-1-YL)-1,4-diazepane
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Overview
Description
1-(But-3-YN-1-YL)-1,4-diazepane is an organic compound that features a diazepane ring substituted with a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-YN-1-YL)-1,4-diazepane typically involves the reaction of 1,4-diazepane with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-YN-1-YL)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Scientific Research Applications
1-(But-3-YN-1-YL)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(But-3-YN-1-YL)-1,4-diazepane involves its interaction with specific molecular targets. The butynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The diazepane ring can interact with biological receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxyl group.
But-3-yn-1-amine: An amine derivative with a terminal alkyne group.
Uniqueness
1-(But-3-YN-1-YL)-1,4-diazepane is unique due to the presence of both a diazepane ring and a butynyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-but-3-ynyl-1,4-diazepane |
InChI |
InChI=1S/C9H16N2/c1-2-3-7-11-8-4-5-10-6-9-11/h1,10H,3-9H2 |
InChI Key |
PTNJDTCOUAGXJM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCCNCC1 |
Origin of Product |
United States |
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